molecular formula C5H3ClN2O2 B021940 4-Chloro-3-nitropyridine CAS No. 13091-23-1

4-Chloro-3-nitropyridine

Cat. No.: B021940
CAS No.: 13091-23-1
M. Wt: 158.54 g/mol
InChI Key: JOTRPRKONYTVBV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridine: is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the third position on the pyridine ring. This compound is a pale yellow crystalline powder and is slightly soluble in chloroform and methanol .

Mechanism of Action

Target of Action

It is known that nitropyridines, a class of compounds to which 4-chloro-3-nitropyridine belongs, are used in the synthesis of various pharmaceutical and agrochemical compounds .

Mode of Action

This shift allows for the synthesis of various substituted pyridines .

Biochemical Pathways

It is known that nitropyridines can be used to synthesize a series of 2-substituted-5-nitro-pyridines . These compounds can have various applications in the pharmaceutical industry.

Pharmacokinetics

It is known that the compound is used in organic synthesis , suggesting that its bioavailability and pharmacokinetic properties would depend on the specific context of its use.

Result of Action

Given its use in the synthesis of various pharmaceutical and agrochemical compounds , it can be inferred that the compound’s action would result in the creation of these synthesized products.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . In the event of a fire, it can lead to the release of irritating gases and vapors . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-chloropyridine: One common method involves the nitration of 4-chloropyridine using concentrated nitric acid and sulfuric acid.

    Chlorination of 3-nitropyridine: Another method involves the chlorination of 3-nitropyridine using reagents such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods:

    Batch Process: In industrial settings, 4-chloro-3-nitropyridine is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

    Continuous Process: A continuous process may also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

    Pharmaceuticals: It serves as a precursor for the synthesis of drugs used to treat conditions such as ulcers and HIV.

Industry:

    Agrochemicals: this compound is used in the production of pesticides and herbicides.

Comparison with Similar Compounds

    4-Amino-3-nitropyridine: Similar in structure but with an amino group instead of a chlorine atom.

    4-Hydroxy-3-nitropyridine: Contains a hydroxyl group instead of a chlorine atom.

    3-Amino-4-chloropyridine: Similar structure with the positions of the nitro and amino groups reversed.

Uniqueness:

Properties

IUPAC Name

4-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTRPRKONYTVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370941
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13091-23-1
Record name 4-Chloro-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13091-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (25 ml, 0.27 mol) was added to 4-hydroxy-3-nitropyridine (7.0 g, 50.0 mmol), followed by reaction at 80° to 90° C. for 1.5 hours. Phosphorus oxychloride was removed by distillation. About 100 g of ice was added to the residue, and 28% aqueous ammonia was added dropwise thereto to adjust the pH to 7. Then, 100 ml of water was added thereto, and the aqueous mixture was extracted three times with 200 ml of dichloromethane. The resulting dichloromethane layer was dried, and then dichloromethane was removed by distillation under reduced pressure to obtain 7.75 g of a yellow liquid (yield: 97.8%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Yield
97.8%

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitropyridine was prepared from 4-hydroxy-3-nitropyridine(25 g, 0.179M), phosphorus pentachloride(40 g, 0.192M) and 1 mL of phosphorous oxytrichloride. The mixture was heated at 120° for 1 hour. The reaction mixture was diluted with chlorform/ethanol mixture(9/1) and the precipitate was filtered to afford desired. (mp. 153-154° C.)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
oxytrichloride
Quantity
1 mL
Type
reactant
Reaction Step One
Name
chlorform ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a reaction flask under nitrogen, were reacted at 70° C., 51.5 g of PCl5 and 75 ml of POCl3. At the same temperature was added carefully 34.6 g of (8). The temperature was increased to 140° C. and the reaction refluxed for 4 hours under nitrogen. To the cooled mixture, evaporated under vacuum, was added 100 ml of iced water. The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride added and the mixture stirred vigorously until all the residue had completely dissolved. The phases were separated and the aqueous part was extracted with more methylene chloride (5×30 ml). The combined organic phases were treated with anhydrous sodium sulphate and evaporated to obtain 29.9 g of (9) as a yellow, waxy solid.
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
34.6 g
Type
reactant
Reaction Step Three
Name
Yield
76%

Synthesis routes and methods IV

Procedure details

To a suspension of 3-nitropyridin-4-ol (4.342 g, 31 mmol) in toluene (60 mL) was added POCl3 (11.6 mL, 124.4 mmol) at 0° C. The resulting mixture was warmed to room temperature, then heated to 110° C. for 14 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue was poured into ice, and basified with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc (40 mL×2). The combined organic layers was washed with water, brine, dried (MgSO4) and concentrated to a brown oil, which solidified on standing. (3.68 g, 75% yield).
Quantity
4.342 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Take up 4-hydroxy-3-nitro-pyridine (6.18 g, 44.2 mmol) in phosphorus oxychloride (16 ml) and heat to 45° C. Once at 45° C., add phosphorus pentachloride (8.04 g, 38.6 mmol) in a single portion. Stir the resulting yellow slurry vigorously and heat under reflux (oil bath to 125° C.) under an inert atmosphere. After 3 h at 125° C., the yellow slurry becomes a clear yellow solution. Cool the mixture to room temperature, concentrate to an oil, cool to 0° C. in an ice bath and treat with 10 ml of water and 20 ml of dichloromethane while stirring vigorously. Basify the aqueous layer with saturated sodium bicarbonate solution and extract with dichloromethane (×3). Dry the combined organic layers over anhydrous sodium sulfate, filtered and concentrate to give 6.98 g of 4-Chloro-3-nitro-pyridine, which crystallizes on standing (99% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the common synthetic applications of 4-Chloro-3-nitropyridine?

A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds.

  • Ullmann Coupling: It undergoes Ullmann coupling reactions to yield dinitro-bipyridyl and -biquinolyl compounds, which are precursors to dipyrido- and diquinolino-pyridazines and their N-oxides. []
  • Nucleophilic Aromatic Substitution: The chlorine atom readily undergoes nucleophilic aromatic substitution with various nucleophiles. For instance, it reacts with primary aromatic amines, resulting in the formation of 4-arylamino-3-nitropyridines. [] These reactions often proceed through an interesting mechanism involving heterocyclic ring opening and closure. []
  • Heterocycle Formation: this compound is utilized in synthesizing diverse heterocyclic systems. For example, it reacts with (2R,3R)-3-amino-1,2-O-isopropylidene-1,2-nonanediol to afford intermediates towards adenosine deaminase inhibitors. [] It also participates in the formation of 3,6-Diazaphenothiazines through reactions with sodium 3-amino-2-pyridinethiolate. []

Q2: Can you describe an unusual reaction pathway observed with this compound?

A: Interestingly, reactions of this compound don't always follow typical substitution patterns. For instance, with benzyl N-hydroxy-N-phenylcarbamate, it undergoes a reaction leading to the introduction of a 2-aminophenyl group. [] This transformation is thought to proceed through a mechanism akin to the benzidine rearrangement. []

Q3: How does this compound contribute to the synthesis of fused heterocyclic systems?

A: This compound has proven valuable in accessing ring-fused pyridazines. Reduction of the dinitrobipyridyl and -biquinolyl compounds obtained from the Ullmann coupling of this compound gives rise to these ring-fused systems. [] Furthermore, it plays a crucial role in constructing pyrido[3,4-e]-as-triazines and pyrido[4,3-e]-as-triazines through reactions with hydrazine hydrate and guanidine, respectively. []

Q4: Are there examples of this compound being used in synthesizing analogues of natural products?

A: Yes, researchers have utilized this compound in the synthesis of 6,11-Dimethyl-5H-pyrido[3′,4′:4,5]pyrrolo[2,3-g]isoquinoline, an aza-analogue of the natural product ellipticine, known for its anti-cancer properties. [] This synthesis highlights the potential of this compound as a starting material for exploring biologically relevant structures.

Q5: What spectroscopic data are available for characterizing this compound?

A: Studies have employed both ultraviolet (UV) and infrared (IR) spectroscopy to characterize this compound and its derivatives. The UV spectra of arylaminonitropyridines, synthesized from this compound, exhibit a characteristic band in the 350–420 mµ region. This absorption band provides insights into the contribution of a “quinonoid” charge-transfer form to the excited state of these compounds. [] Additionally, IR spectroscopy provides information on the N-H stretching frequencies of these molecules. The position of these frequencies can be correlated with observations made from UV spectral data. []

Q6: Beyond the examples provided, are there other synthetic applications of this compound?

A: this compound is a valuable synthon for diverse molecules. Notably, it's been explored in the synthesis of CRF ligands through Suzuki and Negishi couplings with 3-pyridyl boronic acids or halides. [, ] Additionally, it finds application in the preparation of 4-nitro-γ-carbolines via the Graebe–Ullmann reaction. [, ]

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